N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide
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Overview
Description
N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide: is a compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide typically involves the Hantzsch thiazole synthesis. This method includes the cyclocondensation of α-haloketones with thiourea or thioamides in the presence of a base. The reaction conditions often involve heating the reactants in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Chemistry: N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or block receptors, leading to its biological effects. The thiazole ring’s aromaticity and electron distribution play a crucial role in its binding affinity and activity .
Comparison with Similar Compounds
Thiazole: The parent compound, which shares the core structure.
Benzothiazole: Similar in structure but with a fused benzene ring.
Thiazolidine: A saturated analog of thiazole.
Uniqueness: N-phenyl-2-(2-(phenylamino)thiazol-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry .
Properties
Molecular Formula |
C17H15N3OS |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C17H15N3OS/c21-16(18-13-7-3-1-4-8-13)11-15-12-22-17(20-15)19-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21)(H,19,20) |
InChI Key |
QQBQMNBOXLAMCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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